1-Methyl-1-(4-methylcyclohex-3-enyl)ethyl valerate
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Overview
Description
1-Methyl-1-(4-methylcyclohex-3-enyl)ethyl valerate, also known as MMVE, is a synthetic fragrance ingredient commonly used in perfumes and personal care products. MMVE has a unique scent profile that is described as fruity, floral, and woody. In recent years, MMVE has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Manipulation
- Total Synthesis Applications : It has been explored for use in total synthesis processes, such as in the synthesis of (±)-ethyl acorate, demonstrating its versatility in organic synthesis (Birch, Corrie, Macdonald, & Rao, 1972).
- Preparation of Derivatives : Research indicates its utility in preparing specific enolate salts and other derivatives, contributing to the field of organic chemistry and synthesis (Bégué, Bonnet-Delpon, & Dogbeavou, 1992).
Structural and Molecular Studies
- Molecular Structure Analysis : Studies have been conducted to understand the molecular structure and stereochemistry of related compounds, aiding in the development of new synthetic methods and understanding of molecular interactions (Dawson, Dixon, Littlewood, & Lythgoe, 1971).
Applications in Flavor and Fragrance Industry
- Flavor and Fragrance Synthesis : Its derivatives have been studied for their potential in producing flavor and fragrance compounds, such as in the synthesis of ethyl valerate, which is used for creating fruity scents and flavors (Karra-Chaabouni, Ghamgui, Bezzine, Rekik, & Gargouri, 2006).
Biomedical Research
- Anticonvulsant Activity Exploration : Research has explored the anticonvulsant activities of related compounds, contributing to the development of new pharmaceuticals and understanding of neurological disorders (Eddington, Cox, Khurana, Salama, Stables, Harrison, Negussie, Taylor, Tran, Moore, Barrow, & Scott, 2003).
properties
CAS RN |
14481-55-1 |
---|---|
Product Name |
1-Methyl-1-(4-methylcyclohex-3-enyl)ethyl valerate |
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-14(16)17-15(3,4)13-10-8-12(2)9-11-13/h8,13H,5-7,9-11H2,1-4H3 |
InChI Key |
GIHNOWFSKYCHNL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC(C)(C)C1CCC(=CC1)C |
Canonical SMILES |
CCCCC(=O)OC(C)(C)C1CCC(=CC1)C |
density |
d 0.93 |
Other CAS RN |
14481-55-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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